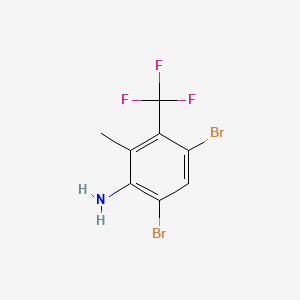
1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes two pyrrole rings and multiple thioether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)benzaldehyde with a thioether-containing reagent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and efficiency. The use of catalysts and optimized solvents can further enhance the reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thioethers, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s thioether linkages and pyrrole rings allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Methyl (4-(2-(((3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonylcarbamate: Shares the pyrrole ring and thioether linkages but differs in overall structure and reactivity.
Uniqueness
1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione is unique due to its combination of two pyrrole rings and multiple thioether linkages, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H18N2O3S2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[2-[2-[2-(5-oxo-2H-pyrrol-1-yl)phenyl]sulfanylethylsulfanyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C22H18N2O3S2/c25-20-10-5-13-23(20)16-6-1-3-8-18(16)28-14-15-29-19-9-4-2-7-17(19)24-21(26)11-12-22(24)27/h1-12H,13-15H2 |
InChI Key |
ZRNBJLVIZIQBAV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)N1C2=CC=CC=C2SCCSC3=CC=CC=C3N4C(=O)C=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




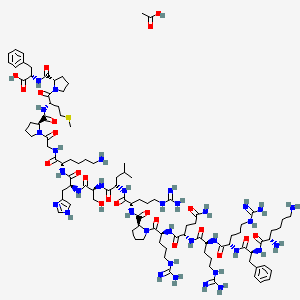

![4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde](/img/structure/B14769740.png)
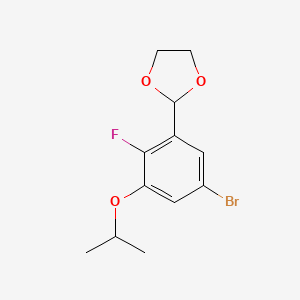
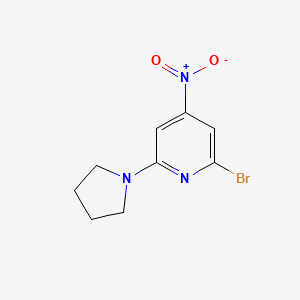
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B14769777.png)
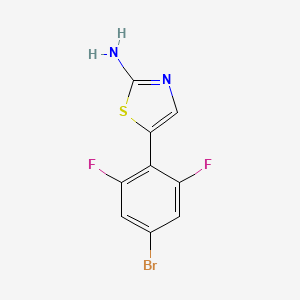
![Methyl 5-amino-2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14769779.png)
![3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)
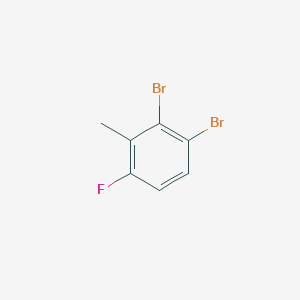
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B14769794.png)
